molecular formula C16H13ClN4O3 B11319139 4-(1H-tetrazol-1-yl)phenyl (4-chloro-3-methylphenoxy)acetate

4-(1H-tetrazol-1-yl)phenyl (4-chloro-3-methylphenoxy)acetate

Cat. No.: B11319139
M. Wt: 344.75 g/mol
InChI Key: HUKYPRPDLVLXRA-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of azides with nitriles under acidic conditions. The phenoxyacetate moiety can be synthesized by reacting 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The final step involves coupling the tetrazole ring with the phenoxyacetate moiety using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation[][3].

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The phenoxyacetate moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3-TRIAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE
  • 4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE
  • 4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZALDEHYDE

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE is unique due to the presence of both a tetrazole ring and a phenoxyacetate moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific enzyme inhibition .

Properties

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-chloro-3-methylphenoxy)acetate

InChI

InChI=1S/C16H13ClN4O3/c1-11-8-14(6-7-15(11)17)23-9-16(22)24-13-4-2-12(3-5-13)21-10-18-19-20-21/h2-8,10H,9H2,1H3

InChI Key

HUKYPRPDLVLXRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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